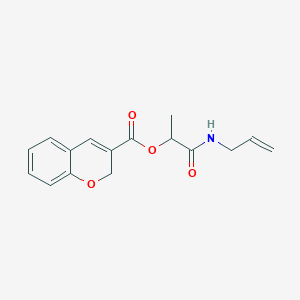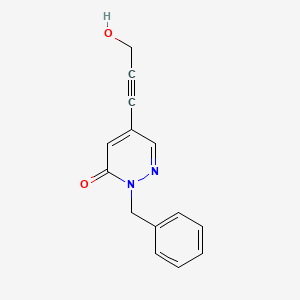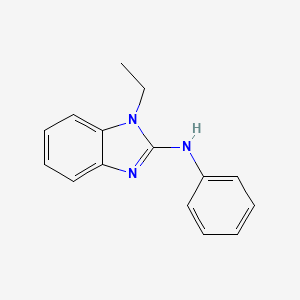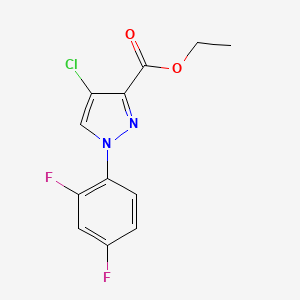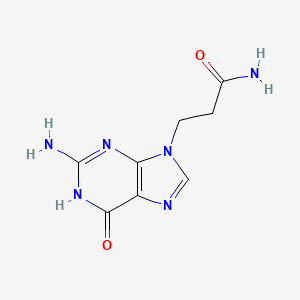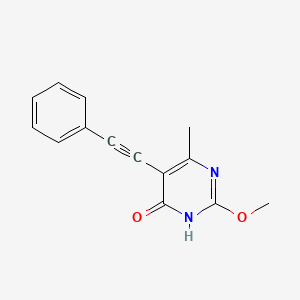![molecular formula C21H14O B12928353 5-Methoxybenzo[pqr]tetraphene CAS No. 56183-00-7](/img/structure/B12928353.png)
5-Methoxybenzo[pqr]tetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxybenzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its unique electronic and photophysical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[pqr]tetraphene typically involves the catalytic cyclization of precursor molecules. One common method is the catalytic cyclization of BN-naphthalenes with alkynes, which can be selectively functionalized to give substituted derivatives via bromination followed by a cross-coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as in laboratory settings. The scalability of these methods depends on the availability of precursor materials and the efficiency of the catalytic systems used.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxybenzo[pqr]tetraphene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Common substitution reactions include halogenation, where halogen atoms replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions typically result in halogenated derivatives.
Applications De Recherche Scientifique
5-Methoxybenzo[pqr]tetraphene has a wide range of scientific research applications, including:
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5-Methoxybenzo[pqr]tetraphene involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to modulate electronic and photophysical properties, which can influence molecular interactions and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[k]tetraphene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Benzo[a]anthracene: A related compound with known carcinogenic properties, often used as a reference in studies of PAHs.
Uniqueness
5-Methoxybenzo[pqr]tetraphene stands out due to its unique combination of electronic and photophysical properties, which are influenced by the presence of the methoxy group
Propriétés
Numéro CAS |
56183-00-7 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
5-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-19-12-15-7-4-6-13-9-10-17-16-8-3-2-5-14(16)11-18(19)21(17)20(13)15/h2-12H,1H3 |
Clé InChI |
OXJRZQSGIXGFRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
